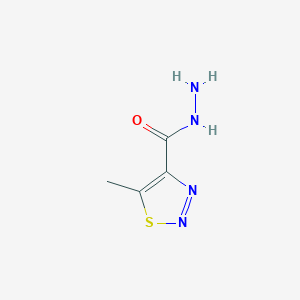

5-Methyl-1,2,3-thiadiazole-4-carbohydrazide

Vue d'ensemble

Description

5-Methyl-1,2,3-thiadiazole-4-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiadiazole ring, which is known for its stability and reactivity, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide typically involves the reaction of 5-methyl-1,2,3-thiadiazole-4-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Starting Material: 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

Reagent: Hydrazine hydrate

Solvent: Ethanol

Conditions: Reflux

The reaction proceeds with the formation of the carbohydrazide derivative, which can be isolated and purified through recrystallization .

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to enhance yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety when handling reactive intermediates .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-1,2,3-thiadiazole-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Applications De Recherche Scientifique

Agricultural Chemistry

Role in Crop Protection and Enhancement

5-Methyl-1,2,3-thiadiazole-4-carbohydrazide is utilized as a plant growth regulator and a potential pesticide. Its ability to enhance crop yields and resistance to pests makes it valuable in agricultural practices. Research indicates that this compound can improve plant health by modulating growth processes and providing protection against pathogens.

Case Study: Efficacy as a Fungicide

A study demonstrated that formulations containing 5-methyl-1,2,3-thiadiazole derivatives exhibited significant antifungal activity against various plant pathogens. In vitro tests showed that these compounds inhibited fungal growth at concentrations as low as 50 µg/mL, highlighting their potential as effective fungicides in crop management .

Pharmaceutical Development

Antimicrobial and Anticancer Properties

The compound has shown promise in medicinal chemistry, particularly for its antimicrobial and anticancer activities. It acts by interacting with specific biological targets, such as heat shock proteins, which play a crucial role in cancer cell survival.

Case Study: Inhibition of Hsp90

Research indicates that this compound inhibits the chaperone activity of heat shock protein 90 (Hsp90), leading to the degradation of several oncoproteins. This mechanism suggests its potential use in developing anticancer therapies .

| Biological Activity | Target | Effect |

|---|---|---|

| Antimicrobial | Various pathogens | Inhibits growth at low concentrations |

| Anticancer | Hsp90 | Induces degradation of oncoproteins |

Material Science

Incorporation into Polymers

In material science, this compound is incorporated into polymer matrices to enhance their thermal stability and mechanical properties. This application is particularly beneficial for industries requiring durable materials that can withstand harsh conditions.

Case Study: Polymer Modification

Research has shown that adding this compound to polymer formulations significantly improves tensile strength and thermal resistance compared to standard polymers without the additive .

Environmental Science

Eco-Friendly Pesticides

The compound is also explored for its role in formulating eco-friendly pesticides. Its efficacy against pests while maintaining environmental safety positions it as a suitable alternative to traditional chemical pesticides.

Case Study: Formulation Development

A recent patent outlines the synthesis of novel pesticide formulations using this compound combined with agricultural adjuvants. These formulations demonstrated effective pest control while minimizing harmful environmental impacts .

Mécanisme D'action

The mechanism of action of 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide involves its interaction with biological targets, leading to various effects:

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: Similar in structure but differs in the position of the methyl group.

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide: Another closely related compound with similar biological activities.

Uniqueness

5-Methyl-1,2,3-thiadiazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable derivatives with diverse biological activities makes it a valuable compound for further research and development .

Activité Biologique

5-Methyl-1,2,3-thiadiazole-4-carbohydrazide is a compound of growing interest due to its diverse biological activities. This article explores its biological activity, particularly focusing on antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a thiadiazole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that derivatives of this compound exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 15 | Staphylococcus aureus | 1.95–15.62 | |

| 15 | Micrococcus luteus | 3.91–62.5 | |

| 3d | Mycobacterium tuberculosis | 0.073 |

The compound's activity against Staphylococcus aureus was notably higher than that of nitrofurantoin, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

Research has shown promising anticancer effects of compounds containing the thiadiazole moiety. For instance, derivatives have been tested against various cancer cell lines with notable results.

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 111 | MCF-7 (breast cancer) | 12.8 | |

| 112 | HeLa (cervical carcinoma) | 0.70 | |

| 113 | U2OS (osteosarcoma) | 0.69 |

The compound demonstrated significant inhibitory effects on cancer cell proliferation, with IC50 values comparable to standard anticancer drugs like doxorubicin .

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored. Compounds have shown effectiveness against various viruses, including those affecting plants.

Table 3: Antiviral Activity of Thiadiazole Derivatives

These results highlight the potential for developing antiviral agents based on the thiadiazole structure.

The biological activity of this compound is attributed to its interaction with specific biological targets. The thiadiazole ring enhances the compound's ability to disrupt cellular processes in pathogens and cancer cells.

Case Studies

- Antimycobacterial Activity : A study evaluated several hydrazone derivatives containing the thiadiazole moiety against Mycobacterium tuberculosis. The most active compound showed an MIC value of , indicating strong antimycobacterial properties comparable to isoniazid .

- Cytotoxicity Assessment : The cytotoxicity of these compounds was assessed using HEK-293T and CCL-1 cell lines, revealing that many derivatives maintained a high selectivity index, indicating low toxicity towards human cells while being effective against pathogens .

Propriétés

IUPAC Name |

5-methylthiadiazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c1-2-3(4(9)6-5)7-8-10-2/h5H2,1H3,(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBISBKMVYROIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NS1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669370 | |

| Record name | 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4137-63-7 | |

| Record name | 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.